

The Structure-Activity Relationship of 6-Bromoquinolin-4-ol Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: **6-Bromoquinolin-4-Ol**

Cat. No.: **B142416**

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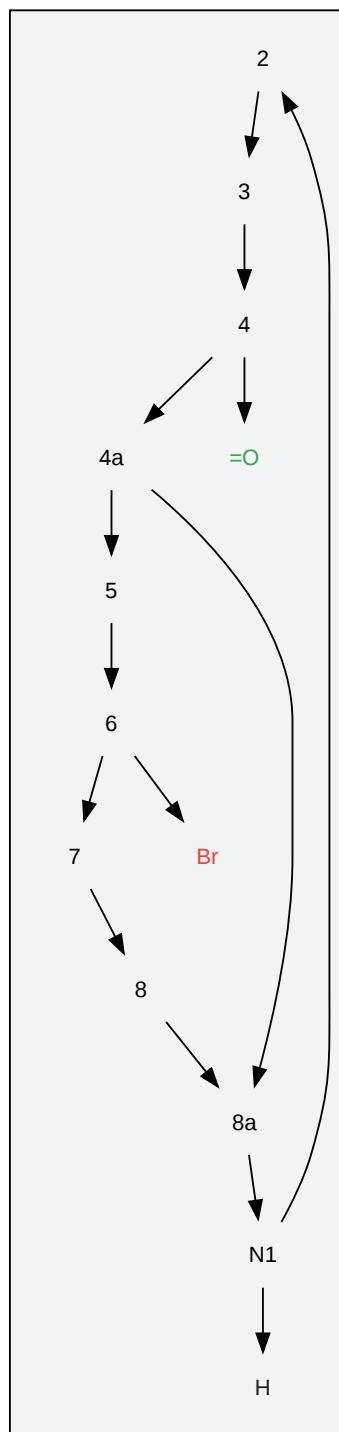
For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The **6-bromoquinolin-4-ol** moiety, in particular, has emerged as a versatile template for the development of novel compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This guide provides a comparative analysis of **6-bromoquinolin-4-ol** derivatives, focusing on their structure-activity relationships (SAR) to inform future drug discovery and development efforts.

Core Structure and Numbering

The foundational structure for the derivatives discussed in this guide is **6-bromoquinolin-4-ol**. The numbering of the quinoline ring system is crucial for understanding the placement of various functional groups that modulate the biological activity of these compounds.

Core Structure of 6-Bromoquinolin-4-ol

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Caption: Numbering of the **6-bromoquinolin-4-ol** scaffold.

Anticancer Activity

Derivatives of the quinolin-4-one scaffold have demonstrated significant potential as anticancer agents, often through the inhibition of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[\[1\]](#) The introduction of various substituents at different positions of the **6-bromoquinolin-4-ol** core allows for the modulation of their cytotoxic effects against cancer cell lines.

Comparative Anticancer Activity of Quinoline and Quinazolinone Derivatives

While direct quantitative data for a systematic series of **6-bromoquinolin-4-ol** derivatives is sparse in the reviewed literature, a comparative analysis of structurally related quinolinone and quinazolinone derivatives provides valuable insights into their potential as anticancer agents.

Compound Class	Derivative	Cancer Cell Line(s)	IC50 (µM)	Reference
6-Bromoquinazolinone	Compound 8a (aliphatic linker at SH group)	MCF-7 (Breast)	15.85 ± 3.32	[2]
SW480 (Colon)	17.85 ± 0.92			[2]
8-Hydroxyquinoline	5,7-Dibromo-8-hydroxyquinoline	C6 (Rat brain), HeLa (Cervix), HT29 (Colon)	6.7 - 25.6 µg/mL	[3]
Quinoline	7-(4-fluorobenzoyloxy) N-(2-(dimethylamino)-ethyl)quinolin-4-amine (10g)	Human tumor cell lines	< 1.0	[4]

Note: The data presented is for structurally related compounds to provide a comparative context for the potential of **6-bromoquinolin-4-ol** derivatives.

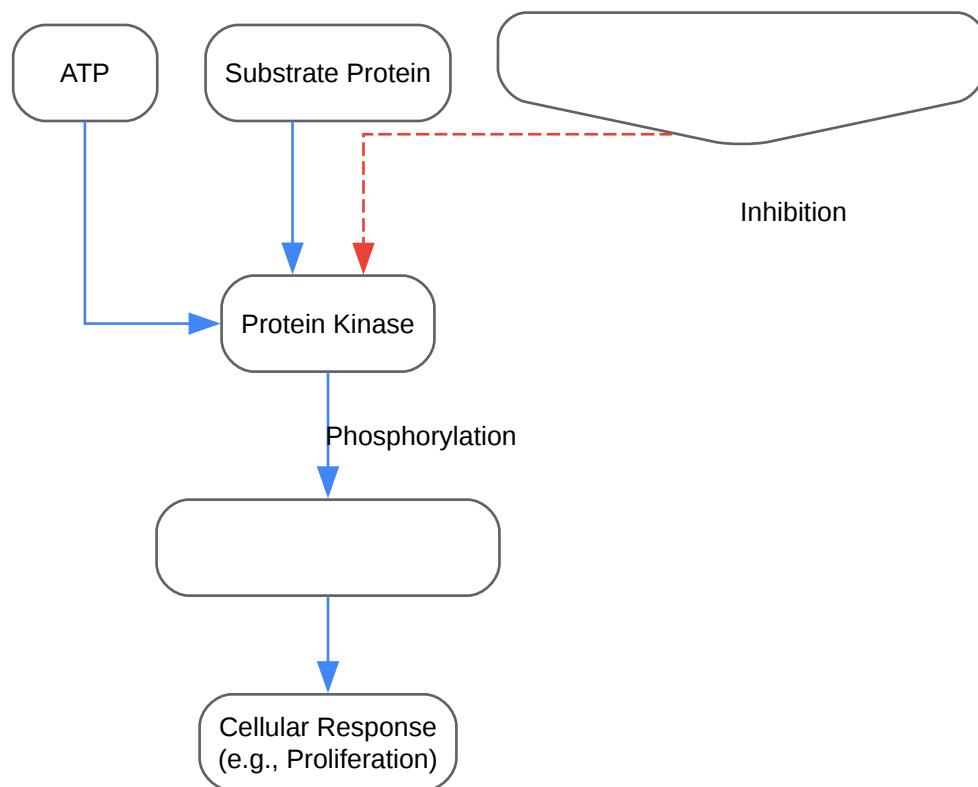
Structure-Activity Relationship Insights for Anticancer Activity:

- Substitution at Position 7: Large and bulky alkoxy substituents at the 7-position of the quinoline ring may be beneficial for antiproliferative activity.[4]
- Substitution at Position 4: Amino side chain substituents at the 4-position appear to facilitate the antiproliferative activity of this class of compounds.[4] The length of the alkylamino side chain also influences potency, with two methylene units being the most favorable.[4]
- Bromination: The presence of bromine atoms on the quinoline ring, as seen in 5,7-dibromo-8-hydroxyquinoline, can contribute to strong antiproliferative activity.[3]

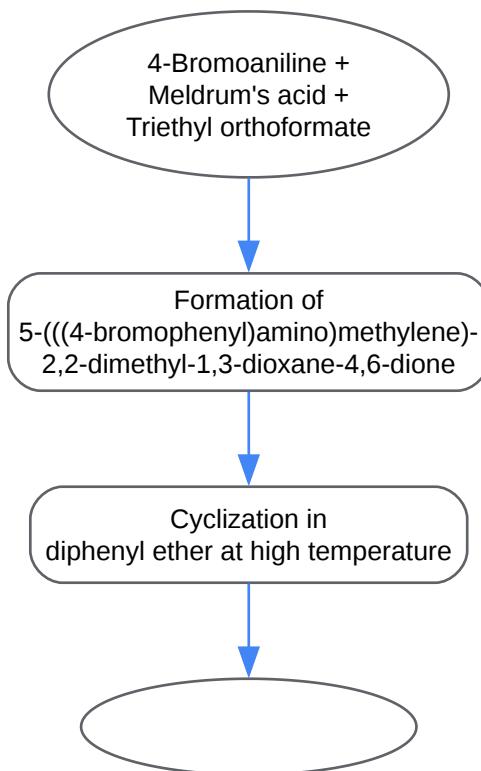
Proposed Mechanism of Action: Kinase Inhibition

Many quinoline derivatives exert their anticancer effects by targeting protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis.[5] The 4-anilino-quin(az)oline scaffold is a known "hinge binder" that can interact with the ATP-binding site of various kinases.[6]

General Kinase Inhibition Workflow



Synthesis of 6-Bromoquinolin-4-ol

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